molecular formula C18H19N5O2 B4562859 5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4562859
M. Wt: 337.4 g/mol
InChI Key: WOIIJSWHWAUTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Synthesis of Heterocyclic Compounds

Research into triazole derivatives often focuses on their utility in synthesizing a wide range of heterocyclic compounds. For example, Albert and Taguchi (1972) reported on the synthesis of various methyl derivatives of 5,7-disubstituted V-triazolo[4,5-d]pyrimidines from 1,2,3-triazoles, indicating the versatility of triazole compounds in generating complex heterocyclic structures (Albert & Taguchi, 1972).

Antiviral Activity

Triazole derivatives have also been investigated for their potential antiviral activities. Larsen et al. (1999) synthesized triazenopyrazole derivatives and tested them for biological activity against HIV-1 and herpes simplex virus, with one compound showing moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Anti-Inflammatory and Analgesic Agents

Compounds derived from triazole frameworks have been explored for their anti-inflammatory and analgesic properties. Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and triazolopyrimidines showing remarkable anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Triazole derivatives have found applications in materials science as corrosion inhibitors. Bentiss et al. (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency, which suggests potential applications of similar triazole compounds in protecting metals from corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Properties

IUPAC Name

5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-15-10-6-13(7-11-15)20-18(24)16-17(19)23(22-21-16)14-8-4-12(2)5-9-14/h4-11H,3,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIIJSWHWAUTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.